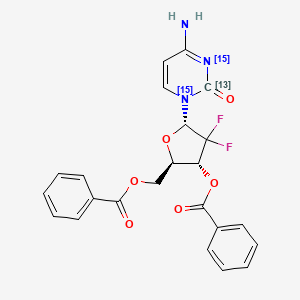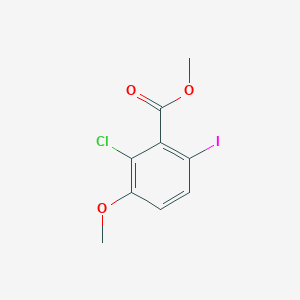![molecular formula C22H29NO9 B13852985 (2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide: is a labeled metabolite of 4-Hydroxy propranolol. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for precise tracking and analysis in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide involves multiple steps, starting from the precursor 4-Hydroxy propranololSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide typically involves large-scale synthesis using automated reactors and purification systems. The process is designed to ensure consistency, scalability, and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Employed in metabolic studies to track the biotransformation of propranolol in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in drug development.
Industry: Utilized in quality control and validation of analytical methods
Mécanisme D'action
The mechanism of action of rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of propranolol, it exerts effects by binding to beta-adrenergic receptors, leading to the modulation of cardiovascular functions. The deuterium labeling allows for detailed study of its metabolic pathways and interactions .
Comparaison Avec Des Composés Similaires
4-Hydroxy Propranolol: The non-labeled version of the compound.
Propranolol: The parent compound from which 4-Hydroxy Propranolol is derived.
Other Beta-Adrenergic Receptor Antagonists: Such as atenolol and metoprolol
Uniqueness: rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide is unique due to its stable isotope labeling, which provides enhanced analytical capabilities in research. This labeling allows for precise tracking and quantification in complex biological matrices, making it a valuable tool in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C22H29NO9 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m1/s1/i1D3,2D3,11D |
Clé InChI |
GCESUDQAKCEBSY-PCDSJQKFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




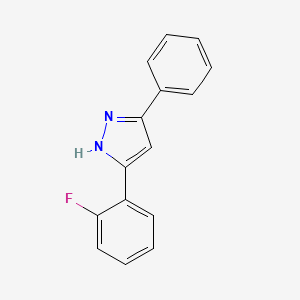
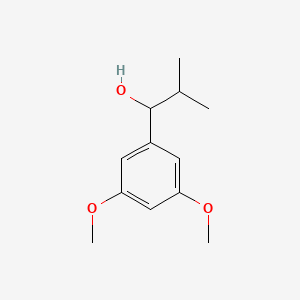

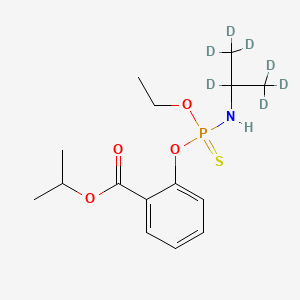
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)

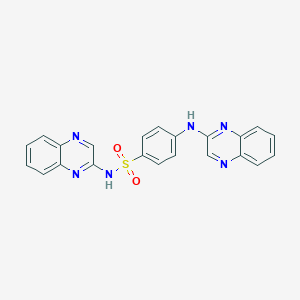
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
